Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H16N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis . This compound is characterized by the presence of a cyano group, a methyl group, and a tert-butyl ester group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 3-cyano-4-oxopiperidine with tert-butyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the piperidine ring.
Reduction: Amino derivatives where the cyano group is converted to an amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The piperidine ring can interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxopiperidine-1-carboxylate: Similar structure but lacks the cyano and methyl groups.
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: Contains a fluoro group instead of a cyano group.
Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate: Contains dimethoxy groups instead of a cyano group.
Uniqueness
Tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate is unique due to the presence of both a cyano group and a methyl group on the piperidine ring.
Properties
CAS No. |
914988-11-7 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 3-cyano-3-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-11(2,3)17-10(16)14-6-5-9(15)12(4,7-13)8-14/h5-6,8H2,1-4H3 |
InChI Key |
KGDSEJVFBRXIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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